Cas no 690644-52-1 (2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide)

2-(4-tert-Butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide is a sulfonamide-derived acetamide compound characterized by its tert-butyl and methoxyphenyl substituents. The tert-butyl group enhances steric hindrance and lipophilicity, while the methoxyphenyl moiety contributes to electronic modulation, potentially influencing binding affinity in biological systems. This structure suggests utility as an intermediate in pharmaceutical synthesis or as a potential bioactive agent, particularly in targeting sulfonamide-sensitive pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry research. The compound’s stability under standard conditions and compatibility with further functionalization underscore its versatility in drug discovery and development applications.
2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide structure
690644-52-1 structure
Product Name:2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide
CAS No:690644-52-1
MF:C19H24N2O4S
MW:376.469863891602
CID:5554242
Update Time:2025-06-09

2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
    • 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C19H24N2O4S/c1-19(2,3)14-5-11-17(12-6-14)26(23,24)20-13-18(22)21-15-7-9-16(25-4)10-8-15/h5-12,20H,13H2,1-4H3,(H,21,22)
    • InChI Key: FGKOAFVYBQLZNX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1)(=O)CNS(C1=CC=C(C(C)(C)C)C=C1)(=O)=O

2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide Pricemore >>

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Additional information on 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide

Introduction to 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide (CAS No. 690644-52-1)

2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 690644-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by the presence of a sulfonamido group and an amide moiety, which are well-documented for their diverse biological activities. The structural features of this molecule, including the 4-tert-butylbenzenesulfonamido and 4-methoxyphenyl substituents, contribute to its unique chemical properties and potential applications in drug discovery and development.

The synthesis and characterization of 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide involve meticulous attention to detail, ensuring that the molecular structure is accurately represented. The sulfonamido group, in particular, is a key pharmacophore that interacts with biological targets in various ways, making it a valuable component in the design of therapeutic agents. The presence of the 4-methoxyphenyl group further enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical formulations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. Studies have shown that molecules containing sulfonamido groups exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, making them promising candidates for the treatment of chronic diseases such as arthritis and cancer. The 4-tert-butylbenzenesulfonamido moiety, in particular, has been found to modulate the activity of certain enzymes by stabilizing their active conformations.

The 4-methoxyphenyl substituent plays a crucial role in enhancing the metabolic stability of the compound. This is particularly important in drug development, where rapid degradation can lead to reduced efficacy and increased toxicity. By incorporating this group, chemists can optimize the pharmacokinetic profile of 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide, ensuring that it remains active within the target system for a prolonged period. This optimization process often involves iterative modifications to the molecular structure, guided by experimental data and theoretical predictions.

In vitro studies have demonstrated that 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide exhibits significant activity against various biological targets. For instance, research has shown that it can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and inflammation. The sulfonamido group interacts with the active site of these enzymes, effectively blocking their function. This mechanism has implications for the treatment of conditions such as osteoarthritis and rheumatoid arthritis, where MMP inhibition can help reduce joint pain and swelling.

Additionally, preliminary studies suggest that 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide may have anticancer properties. The compound has been observed to induce apoptosis in certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. The 4-tert-butylbenzenesulfonamido group appears to be particularly important in this process, as it modulates interactions with intracellular receptors and kinases. These findings highlight the potential of this compound as a lead molecule for further development into a novel anticancer therapeutic.

The pharmaceutical industry continues to explore new synthetic routes to optimize the production of 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide while maintaining high purity standards. Advances in green chemistry have led to more sustainable methods for synthesizing sulfonamides, reducing waste generation and minimizing environmental impact. These innovations are crucial for ensuring that pharmaceutical compounds like this one can be produced efficiently without compromising ecological integrity.

Furthermore, regulatory agencies require rigorous testing to ensure the safety and efficacy of new chemical entities before they can be approved for clinical use. The development pipeline for 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide involves comprehensive toxicological studies to assess potential side effects at various doses. These studies are essential for understanding how the compound behaves within living systems and for identifying any risks associated with its use.

Collaborative efforts between academic researchers and industry scientists have accelerated progress in understanding the biological significance of sulfonamides. By leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD), researchers can rapidly identify promising candidates for further investigation. The integration of computational methods with experimental data has allowed for more targeted approaches to drug discovery, reducing the time and resources required to develop new therapeutics.

The future prospects for 2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide are bright, with ongoing research exploring its potential applications in additional therapeutic areas. For example, investigations into its anti-inflammatory properties could lead to novel treatments for autoimmune diseases such as psoriasis and lupus. The versatility of sulfonamide-based compounds makes them valuable tools for addressing a wide range of medical challenges.

In conclusion,2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide (CAS No. 690644-52-1) represents an exciting advancement in medicinal chemistry with significant implications for human health. Its unique structural features enable interactions with multiple biological targets, making it a versatile candidate for drug development. As research continues to uncover new applications for this compound,2-(4-tert-butylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide is poised to play a crucial role in shaping future therapeutic strategies across various medical disciplines.

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